molecular formula C12H12ClN3 B12943662 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride CAS No. 103091-50-5

1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride

Cat. No.: B12943662
CAS No.: 103091-50-5
M. Wt: 233.69 g/mol
InChI Key: AEWQZRUZPLJFAS-UHFFFAOYSA-N
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Description

1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties. This particular compound features a nitrile group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position, making it a highly functionalized molecule.

Preparation Methods

The synthesis of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is unique due to its specific substitution pattern. Similar compounds include:

Properties

CAS No.

103091-50-5

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile;hydrochloride

InChI

InChI=1S/C12H11N3.ClH/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;/h2-6H,7H2,1H3,(H,14,15);1H

InChI Key

AEWQZRUZPLJFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.Cl

Origin of Product

United States

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